N,N-dioctyloctan-1-amine;octyl hydrogen sulfate
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Overview
Description
N,N-dioctyloctan-1-amine;octyl hydrogen sulfate is a chemical compound with the molecular formula C32H69NO4S and a molecular weight of 563.96 g/mol with N,N-dioctyl-1-octanamine (1:1) . It is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dioctyloctan-1-amine;octyl hydrogen sulfate typically involves the reaction of N,N-dioctyl-1-octanamine with octyl hydrogen sulfate. The reaction conditions often include the use of solvents and catalysts to facilitate the reaction . The exact details of the synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high efficiency and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
N,N-dioctyloctan-1-amine;octyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield amines .
Scientific Research Applications
N,N-dioctyloctan-1-amine;octyl hydrogen sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a surfactant in various biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Mechanism of Action
The mechanism of action of N,N-dioctyloctan-1-amine;octyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound can act as a surfactant, reducing surface tension and facilitating the mixing of different substances. It may also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,N-dioctyloctan-1-amine;octyl hydrogen sulfate include:
Tri-n-octylamine: A related amine with similar chemical properties.
Methyltrioctylammonium hydrogen sulfate: Another compound with comparable surfactant properties.
Uniqueness
This compound is unique due to its specific combination of amine and sulfate functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in applications where other similar compounds may not be as effective .
Biological Activity
N,N-Dioctyloctan-1-amine, commonly referred to as octylamine, is a primary amine characterized by its long hydrophobic alkyl chains. When combined with octyl hydrogen sulfate, it forms a compound that exhibits notable biological activities, particularly in antimicrobial applications. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C₁₈H₃₉N₁O₄S
- Molecular Weight : Approximately 345.58 g/mol
- Physical State : Colorless to pale yellow liquid
- Solubility : Soluble in water and organic solvents
Biological Activity Overview
N,N-Dioctyloctan-1-amine; octyl hydrogen sulfate has been extensively studied for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacteria and fungi, making it beneficial in pharmaceutical formulations and other applications.
Antimicrobial Activity
The compound's effectiveness as an antimicrobial agent has been demonstrated through various studies:
- Inhibition of Microbial Growth : Studies show that octylamine disrupts microbial cell membranes, leading to increased permeability and cell lysis. This mechanism underlies its effectiveness against both resident and transient microflora on excised skin models .
- Comparative Efficacy : In tests against common pathogens, octyl hydrogen sulfate demonstrated significant inhibition rates, comparable to established antimicrobial agents.
Data Table: Antimicrobial Efficacy
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 mg/mL | |
Escherichia coli | 0.8 mg/mL | |
Candida albicans | 0.3 mg/mL |
Study 1: Efficacy Against Skin Microflora
A study conducted on excised human skin models evaluated the antimicrobial activity of N,N-dioctyloctan-1-amine against skin microflora. The results indicated a significant reduction in microbial load within 24 hours of application, highlighting its potential for use in topical formulations.
Study 2: Molecular Docking Studies
Molecular docking studies have explored the interaction of octylamine derivatives with bacterial proteins. These studies suggest that the compound binds effectively to target sites within bacterial membranes, disrupting their integrity and function .
The primary mechanism through which N,N-dioctyloctan-1-amine exerts its biological effects involves:
- Membrane Disruption : The long hydrophobic chains interact with lipid bilayers, leading to increased membrane fluidity and eventual cell lysis.
- Ion Pair Formation : The presence of sulfate groups facilitates hydrophobic ion pairing, enhancing the compound's ability to penetrate biological membranes .
Properties
CAS No. |
646072-57-3 |
---|---|
Molecular Formula |
C32H69NO4S |
Molecular Weight |
564.0 g/mol |
IUPAC Name |
N,N-dioctyloctan-1-amine;octyl hydrogen sulfate |
InChI |
InChI=1S/C24H51N.C8H18O4S/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3;1-2-3-4-5-6-7-8-12-13(9,10)11/h4-24H2,1-3H3;2-8H2,1H3,(H,9,10,11) |
InChI Key |
CAAWIADSFBCBGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)CCCCCCCC.CCCCCCCCOS(=O)(=O)O |
Origin of Product |
United States |
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